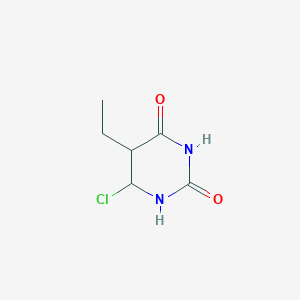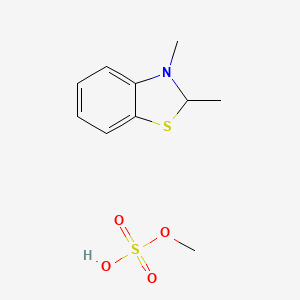
2,3-dimethyl-2H-1,3-benzothiazole;methyl hydrogen sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dimethyl-2H-1,3-benzothiazole;methyl hydrogen sulfate is a compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethyl-2H-1,3-benzothiazole can be achieved through various methods. One common approach involves the condensation of 2-aminobenzenethiol with aldehydes or ketones under acidic conditions. Another method includes the cyclization of thioamides with carbon dioxide as a raw material .
Industrial Production Methods
In industrial settings, the synthesis of benzothiazole derivatives often employs catalytic processes to enhance yield and efficiency. For example, the use of silica-supported sodium hydrogen sulfate (NaHSO4-SiO2) as a catalyst under solvent-free conditions has been reported to be effective .
化学反応の分析
Types of Reactions
2,3-Dimethyl-2H-1,3-benzothiazole undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, commonly using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
科学的研究の応用
2,3-Dimethyl-2H-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of dyes, rubber accelerators, and corrosion inhibitors
作用機序
The mechanism of action of 2,3-dimethyl-2H-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with their cell wall synthesis. In anticancer research, it may induce apoptosis in cancer cells by activating specific signaling pathways .
類似化合物との比較
Similar Compounds
2-Methylbenzothiazole: Similar structure but with a single methyl group.
Benzothiazole: Lacks the methyl groups present in 2,3-dimethyl-2H-1,3-benzothiazole.
2-Aminobenzothiazole: Contains an amino group instead of methyl groups.
Uniqueness
2,3-Dimethyl-2H-1,3-benzothiazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of two methyl groups can enhance its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets .
特性
分子式 |
C10H15NO4S2 |
|---|---|
分子量 |
277.4 g/mol |
IUPAC名 |
2,3-dimethyl-2H-1,3-benzothiazole;methyl hydrogen sulfate |
InChI |
InChI=1S/C9H11NS.CH4O4S/c1-7-10(2)8-5-3-4-6-9(8)11-7;1-5-6(2,3)4/h3-7H,1-2H3;1H3,(H,2,3,4) |
InChIキー |
VNDLIVRKQVEZOW-UHFFFAOYSA-N |
正規SMILES |
CC1N(C2=CC=CC=C2S1)C.COS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


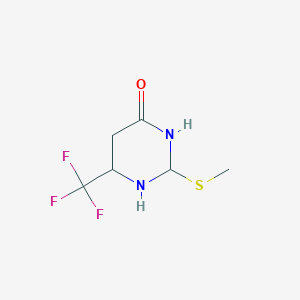
![5-ethyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12354689.png)
![(3S,4S,5S)-6-[(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12354694.png)
![1-(4-Chlorophenyl)-2-[(1-methylethyl)amino]-1-propanone,monohydrochloride](/img/structure/B12354700.png)
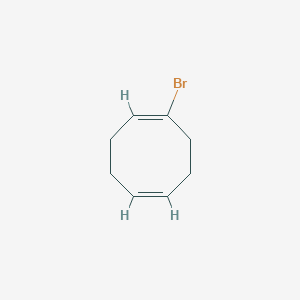

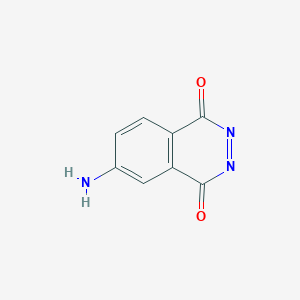
![2-[1-[(2R)-2-(2-methoxyphenyl)-2-(oxan-4-yloxy)ethyl]-5-methyl-6-(1,3-oxazol-2-yl)-2,4-dioxo-4aH-thieno[2,3-d]pyrimidin-1-ium-3-yl]-2-methylpropanamide](/img/structure/B12354726.png)
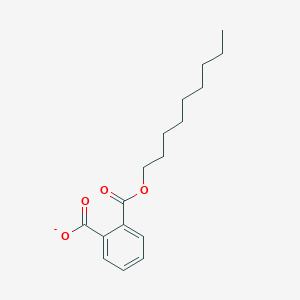
![N-[(morpholin-2-yl)methyl]methanesulfonamide hydrochloride](/img/structure/B12354743.png)
![[7-Morpholin-4-yl-2,3-dioxo-6-(trifluoromethyl)quinoxalin-1-ium-1-yl]methylphosphonic acid;hydrate](/img/structure/B12354755.png)

![5-(2-ethoxy-5-piperazin-1-ylsulfonylphenyl)-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12354768.png)
